molecular formula C18H20BrN3O3S B2854286 (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034996-98-8

(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2854286
CAS RN: 2034996-98-8
M. Wt: 438.34
InChI Key: GXANYIWVIVCNAB-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to reduce inflammation in a mouse model of rheumatoid arthritis.

Mechanism of Action

The mechanism of action of (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to inhibit angiogenesis, which is the formation of new blood vessels. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine. One direction is to further explore its mechanism of action, which will help to optimize its use as a therapeutic agent. Another direction is to investigate its potential in other diseases, such as cardiovascular disease and neurodegenerative disease. Additionally, research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves several steps. The starting materials are 2-amino-4-bromopyrimidine and 1-(4-methylphenyl)-3-(piperidin-3-yl)oxypropan-2-ol. These two compounds are reacted together in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The resulting product is then purified using column chromatography to yield (E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine.

properties

IUPAC Name

5-bromo-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c1-14-4-6-15(7-5-14)8-10-26(23,24)22-9-2-3-17(13-22)25-18-20-11-16(19)12-21-18/h4-8,10-12,17H,2-3,9,13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANYIWVIVCNAB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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